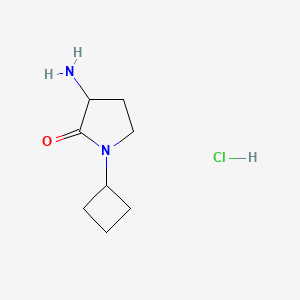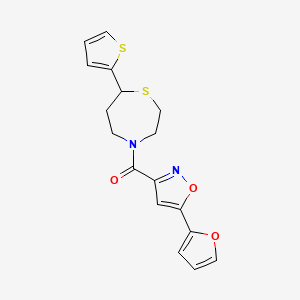
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 2044712-55-0 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3-amino-1-cyclobutylpyrrolidin-2-one hydrochloride . The InChI key for this compound is WOSJMKHPRQGZPD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical form of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is oil . It should be stored at room temperature .Aplicaciones Científicas De Investigación
1. Use in Decarboxylation Methods
One significant application of compounds related to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is in the decarboxylation of α-amino acids. This process allows the production of amino compounds, which are crucial in various chemical synthesis pathways. For instance, Hashimoto et al. (1986) demonstrated a method for the facile decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst, yielding optically active amino compounds like 3-hydroxypyrrolidine in high yields (Hashimoto et al., 1986).
2. Synthesis of Antibacterial Agents
Another application is in the synthesis of antibacterial agents. Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the importance of these compounds in developing clinical treatments (Rosen et al., 1988).
3. Inhibitory Effects on Synaptic and Amino Acid Induced Excitation
Compounds similar to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride have been studied for their effects on synaptic and amino acid-induced excitation in neurological research. Davies and Watkins (1973) investigated the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons, revealing its potential to reduce synaptic excitation (Davies & Watkins, 1973).
4. Use in Organic Synthesis Techniques
In the field of organic chemistry, these compounds are used in various synthesis techniques. Li Zi-cheng (2009) synthesized (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the role of similar compounds in complex chemical syntheses (Li Zi-cheng, 2009).
5. NMDA Receptor Antagonism
3-Amino-1-hydroxypyrrolid-2-one (HA-966) has been identified as an antagonist at N-methyl-D-aspartate (NMDA) receptor subtypes, indicating potential applications in neuropharmacology. Foster and Kemp (1989) reported that HA-966 blocks NMDA responses through interaction with the glycine modulatory site within the receptor complex (Foster & Kemp, 1989).
Safety and Hazards
The safety information for 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-amino-1-cyclobutylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-4-5-10(8(7)11)6-2-1-3-6;/h6-7H,1-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJMKHPRQGZPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)


![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)